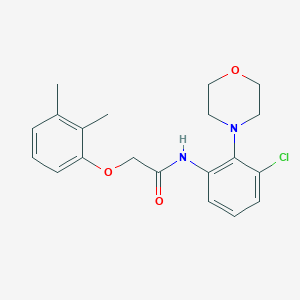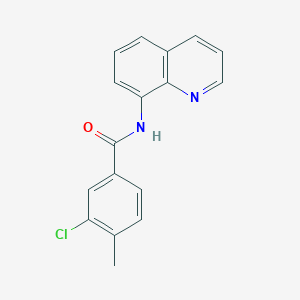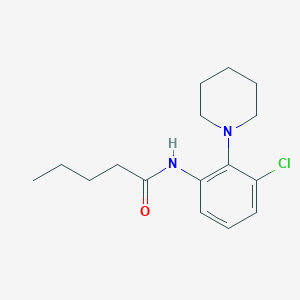![molecular formula C24H24ClN3O3S B244453 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B244453.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as TDZD-8 and is known for its potential use in scientific research. TDZD-8 has been found to have a wide range of applications in the field of biochemistry and pharmacology, making it a valuable tool for researchers.
Wirkmechanismus
TDZD-8 inhibits the activity of GSK-3 by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
TDZD-8 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3, which is involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis. TDZD-8 has also been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
TDZD-8 has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, making it a valuable tool for studying the role of GSK-3 in various cellular processes. TDZD-8 has also been found to have low toxicity and good solubility in aqueous solutions.
One limitation of TDZD-8 is that it has poor bioavailability, which may limit its use in in vivo studies. Additionally, TDZD-8 may have off-target effects, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of TDZD-8. One area of research could be the development of more potent and selective inhibitors of GSK-3. Another area of research could be the investigation of the potential use of TDZD-8 in the treatment of neurological disorders, such as Alzheimer's disease and bipolar disorder. Additionally, the anti-inflammatory and anti-cancer properties of TDZD-8 could be further explored for potential therapeutic applications.
Synthesemethoden
The synthesis of TDZD-8 involves the reaction of 3-chloro-4-nitroaniline with 2-thienylcarbonyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 4-(2-thienylcarbonyl)-1-piperazine to obtain the final product, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide.
Wissenschaftliche Forschungsanwendungen
TDZD-8 has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the field of biochemistry and pharmacology. TDZD-8 has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis. TDZD-8 has also been found to have anti-inflammatory and anti-cancer properties.
Eigenschaften
Molekularformel |
C24H24ClN3O3S |
|---|---|
Molekulargewicht |
470 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C24H24ClN3O3S/c1-2-31-19-6-3-5-17(15-19)23(29)26-18-8-9-21(20(25)16-18)27-10-12-28(13-11-27)24(30)22-7-4-14-32-22/h3-9,14-16H,2,10-13H2,1H3,(H,26,29) |
InChI-Schlüssel |
TWNGKRZHCLMJAL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)



![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)

![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)